4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
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Overview
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylsulfamoyl group, and a fluorophenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in bacterial cells .
Comparison with Similar Compounds
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can be compared with other similar compounds, such as:
4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-fluorophenyl)benzamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide:
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYTZOMVLFUHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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